(E)-2-(4-Chlorophenyl)-N-[[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]methyl]ethenesulfonamide
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Description
(E)-2-(4-Chlorophenyl)-N-[[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]methyl]ethenesulfonamide is a useful research compound. Its molecular formula is C18H16ClN3O3S and its molecular weight is 389.85. The purity is usually 95%.
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Scientific Research Applications
Anticancer Applications
A number of studies have synthesized and evaluated derivatives of 1,3,4-oxadiazole, similar in structural motifs to the compound of interest, for their anticancer activities. These studies highlight the potential of these compounds in targeting various cancer cell lines, including breast, lung, colon, and ovarian cancers. Derivatives have shown moderate to excellent anticancer activities, often outperforming reference drugs such as etoposide in certain assays (Ravinaik et al., 2021; Szafrański et al., 2020).
Antimicrobial Activities
Compounds incorporating 1,3,4-oxadiazole and related heterocyclic frameworks have also been evaluated for their antimicrobial properties. Research into these compounds has uncovered good to moderate activities against a range of microbial organisms, underscoring their potential in developing new antimicrobial agents (Bektaş et al., 2007; Tien et al., 2016).
Nematocidal Activities
Novel 1,2,4-oxadiazole derivatives, which share a core structural similarity with the compound , have been explored for their potential as nematocides. These studies suggest that such compounds could be promising leads for the development of new nematicides, showing significant activity against specific nematodes (Liu et al., 2022).
Potential for Alzheimer’s Disease Treatment
Derivatives of 1,3,4-oxadiazole have been synthesized and evaluated as potential drug candidates for Alzheimer’s disease. The structural modifications and biological evaluations of these compounds underline their significance in the search for new therapeutic agents against neurodegenerative diseases (Rehman et al., 2018).
Properties
IUPAC Name |
(E)-2-(4-chlorophenyl)-N-[[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]methyl]ethenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O3S/c1-13-4-2-3-5-16(13)18-21-17(22-25-18)12-20-26(23,24)11-10-14-6-8-15(19)9-7-14/h2-11,20H,12H2,1H3/b11-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDPDEJBITQSQNZ-ZHACJKMWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NC(=NO2)CNS(=O)(=O)C=CC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1C2=NC(=NO2)CNS(=O)(=O)/C=C/C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.